N-hydroxy-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-L-valine typically involves the hydroxylation of L-valine. One common method includes the use of flavin-dependent N-hydroxylating enzymes . These enzymes facilitate the hydroxylation process under specific reaction conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Engineering microbial cells to produce L-valine, followed by enzymatic hydroxylation, is a viable approach . This method ensures a high yield and purity of the compound, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: N-hydroxy-L-valine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation can lead to the formation of N-oxide derivatives, while reduction may yield amino alcohols .
Wissenschaftliche Forschungsanwendungen
N-hydroxy-L-valine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules . In biology, it plays a role in metabolic pathways and enzyme functions . In medicine, this compound is explored for its potential therapeutic effects, including antimicrobial and antioxidant activities . Additionally, it has industrial applications in the production of pharmaceuticals and cosmetics .
Wirkmechanismus
The mechanism of action of N-hydroxy-L-valine involves its interaction with specific molecular targets and pathways. It acts as a Bronsted base, accepting a hydron from donor molecules . This interaction influences various biochemical processes, including enzyme catalysis and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
N-hydroxy-L-valine is unique compared to other similar compounds due to its specific hydroxylation pattern and biological activity . Similar compounds include L-valine, N-hydroxy-α-amino acids, and hydroxylamines . The distinct structural features of this compound contribute to its unique properties and applications.
Eigenschaften
CAS-Nummer |
19944-63-9 |
---|---|
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(2S)-2-(hydroxyamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2)4(6-9)5(7)8/h3-4,6,9H,1-2H3,(H,7,8)/t4-/m0/s1 |
InChI-Schlüssel |
PXEKBQAJOBYINU-BYPYZUCNSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NO |
Kanonische SMILES |
CC(C)C(C(=O)O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.